4-Phenyl-1-propylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-propylpiperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, which facilitates Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.
Industrial Production Methods
For industrial-scale production, the synthesis of piperidine-2,6-diones can be achieved using similar methods but optimized for large-scale operations. The use of robust protocols that allow for kilo-scale synthesis is essential. For example, the synthesis of piperidine-2,6-diones can be scaled up to the 100-gram level, significantly reducing the number of synthesis steps and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and propyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-Phenyl-1-propylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Phenyl-1-propylpiperidine-2,6-dione include other piperidine derivatives such as:
- Piperidine-2,6-dione
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and propyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
54946-28-0 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-phenyl-1-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-8-15-13(16)9-12(10-14(15)17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
CGVRRGZTKBVCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.